molecular formula C10H18N2O4 B2466643 (2S,3R)-diethyl piperazine-2,3-dicarboxylate CAS No. 1217629-75-8

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

Cat. No.: B2466643
CAS No.: 1217629-75-8
M. Wt: 230.264
InChI Key: JJNSKDRGNWNBSR-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two ester groups at the 2 and 3 positions of the piperazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

(2S,3R)-diethyl piperazine-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of “(2S,3R)-diethyl piperazine-2,3-dicarboxylate” are currently unknown.

Biochemical Pathways

As a research compound, its effects on cellular and molecular pathways need to be investigated .

Pharmacokinetics

Research is required to determine its bioavailability and pharmacokinetic profile .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound .

Future Directions

The future directions for research on a compound depend on its potential applications. For novel compounds like “(2S,3R)-diethyl piperazine-2,3-dicarboxylate”, future research could focus on exploring its potential uses, such as in the development of new pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often relies on catalytic processes. These processes can be intermolecular or intramolecular cyclizations using various starting materials such as ethylenediamine, monoethanolamine, and diethylenetriamine . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-diethyl piperazine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is unique due to its chiral nature and the presence of two ester groups. This structural feature allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

diethyl (2S,3R)-piperazine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNSKDRGNWNBSR-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NCCN1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.